3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride
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Overview
Description
3,4-Dihydro-2H-1,4-benzoxazin-8-ol hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base to form the intermediate, which is then cyclized to produce the desired benzoxazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of benzoxazine.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazin-8-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of permanent hair dyes, colors, and tints.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzoxazine have been shown to act as calcium entry blockers in vascular smooth muscle cells, indicating potential myorelaxant activity . Additionally, certain compounds exhibit inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol: A closely related compound with similar chemical properties.
Hydroxybenzomorpholine: Another benzoxazine derivative used in hair dye formulations.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Known for their biological activities, including pancreatic β-cell KATP channel opening.
Uniqueness
Its unique combination of a benzoxazine ring and a hydrochloride group contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-ol;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c10-7-3-1-2-6-8(7)11-5-4-9-6;/h1-3,9-10H,4-5H2;1H |
InChI Key |
QVCVDCGMWKJOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2O.Cl |
Origin of Product |
United States |
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